molecular formula C18H16BrN3O4S2 B6130188 N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide

Cat. No. B6130188
M. Wt: 482.4 g/mol
InChI Key: ACUQUCXMCDVSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide, also known as BMB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. BMB-4 is a small molecule inhibitor that targets the heat shock protein 70 (Hsp70) and has shown promising results in preclinical studies.

Mechanism of Action

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide works by binding to the N-terminal ATPase domain of Hsp70, inhibiting its ATPase activity. This leads to the accumulation of misfolded and unfolded proteins, which triggers the unfolded protein response (UPR) pathway and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, prostate cancer, and multiple myeloma. In addition, N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potentially valuable adjunct therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide is its selectivity for Hsp70, which reduces the risk of off-target effects. In addition, N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide has shown good pharmacokinetic properties, making it a promising candidate for further development as a cancer therapy. However, one limitation of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide is its relatively low potency compared to other Hsp70 inhibitors, which may limit its effectiveness in certain cancer types.

Future Directions

There are several potential future directions for the development of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide as a cancer therapy. One area of focus is the optimization of its potency and selectivity, which could be achieved through further medicinal chemistry studies. In addition, the combination of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide with other cancer therapies, such as immunotherapy, could enhance its therapeutic efficacy. Finally, the evaluation of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide in preclinical animal models and clinical trials will be necessary to determine its safety and efficacy in humans.

Synthesis Methods

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of 6-bromo-1,3-benzothiazole-2-amine with 4-(4-morpholinylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide in its pure form.

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential applications in cancer research. Hsp70 is a chaperone protein that is overexpressed in many types of cancer cells, and its inhibition has been shown to induce cancer cell death. N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide has been found to selectively inhibit the ATPase activity of Hsp70, leading to the destabilization of client proteins and ultimately inducing cancer cell death.

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4S2/c19-13-3-6-15-16(11-13)27-18(20-15)21-17(23)12-1-4-14(5-2-12)28(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUQUCXMCDVSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.